Product packaging for GSK3277329(Cat. No.:)

GSK3277329

Cat. No.: B1192830
M. Wt: 747.05
InChI Key: DHWLJAQECJGSON-KQFVITFDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GSK3277329 is a novel and potent small-molecule agonist of Toll-like Receptor 2 (TLR2), identified through substrate-based drug design to mimic bacterial lipopeptides like Pam2CSK4 . This compound stimulates the release of Granulocyte Colony-Stimulating Factor (G-CSF) in various human cell types, including activated THP-1 cells, peripheral blood mononuclear cells (PBMCs), and human umbilical vein endothelial cells (HUVECs) . Its mechanism of action involves activating the TLR2 signaling pathway, which is a key component of the innate immune system . Preclinical in vivo studies in cynomolgus monkeys ( Macaca fascicularis ) have demonstrated the significant research value of this compound. Subcutaneous administration led to a selective systemic elevation of G-CSF and interleukin-6 (IL-6), without a significant increase in IL-1β or tumor necrosis factor α (TNF-α) . Most importantly, repeated daily injections of this compound over a two-week period successfully restored neutrophil counts in monkeys with chemotherapy-induced neutropenia, providing proof of concept that TLR2 agonism can be a therapeutic strategy for this condition . This positions this compound as a valuable research tool for investigating immunomodulatory approaches to combat infections in immunocompromised states and for exploring the role of TLR2 in innate immunity and trained immunity . This product is intended for research purposes only and is not approved for human use.

Properties

Molecular Formula

C36H70N6O8S

Molecular Weight

747.05

IUPAC Name

S-(2-(Palmitoyloxy)ethyl)-L-cysteinyl-L-seryl-D-lysyl-D-lysine; (2R,5R,8S,11R)-11-amino-2,5-bis(4-aminobutyl)-8-(hydroxymethyl)-4,7,10,17-tetraoxo-16-oxa-13-thia-3,6,9-triazadotriacontan-1-oic acid

InChI

InChI=1S/C36H70N6O8S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-21-32(44)50-24-25-51-27-28(39)33(45)42-31(26-43)35(47)40-29(19-15-17-22-37)34(46)41-30(36(48)49)20-16-18-23-38/h28-31,43H,2-27,37-39H2,1H3,(H,40,47)(H,41,46)(H,42,45)(H,48,49)/t28-,29+,30+,31-/m0/s1

InChI Key

DHWLJAQECJGSON-KQFVITFDSA-N

SMILES

NCCCC[C@H](C(O)=O)NC([C@@H](CCCCN)NC([C@H](CO)NC([C@H](CSCCOC(CCCCCCCCCCCCCCC)=O)N)=O)=O)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

GSK3277329;  GSK-3277329;  GSK 3277329;  Pam-Cys-Ser-D-Lys-D-Lys;  PamCysSerDLysDLys

Origin of Product

United States

Molecular and Cellular Pharmacodynamics of Gsk3277329

Elucidation of Primary Molecular Targets and Binding Dynamics

The primary molecular target of GSK3277329 is the Toll-like receptor 2 (TLR2), specifically in conjunction with its co-receptor TLR6, forming a TLR2/TLR6 heterodimer nih.govnih.govinvivogen.cominvivogen.com.

The discovery of this compound as a TLR2/6 agonist was achieved through a process of substrate-based drug design nih.gov. This methodology involved developing a more "drug-like" truncated analog of Pam2CSK4, a synthetic lipopeptide known to activate TLR2 receptor signaling via the TLR2/6 heterodimer nih.govnih.gov. Unlike broader target deconvolution methodologies such as chemoproteomics, which identify unknown molecular targets of bioactive compounds through chemical probe-assisted enrichment or probe-free techniques, or genetic manipulations like RNAi and CRISPR, the approach for this compound was rooted in modifying an existing, well-characterized agonist to improve its properties nih.govintegralmolecular.comnih.govbiognosys.combiognosys.com. The design aimed to reduce the molecular weight of the parent compound while retaining its potent effect on granulocyte colony-stimulating factor (G-CSF) release nih.gov.

This compound exhibits potent agonistic activity on TLR2. In in vitro assays, this compound stimulated G-CSF release in PMA-differentiated THP-1 cells with a mean half-maximal effective concentration (EC50) of 0.08 nM nih.gov. This potency was slightly reduced compared to Pam2CSK4, which showed a mean EC50 of 0.002 nM in the same cell type nih.gov. However, this compound's potency on human umbilical vein endothelial cells (HUVECs) was significantly lower, with an EC50 value of 2 µM nih.gov.

Pharmacokinetic evaluation in Macaca fascicularis (cynomolgus monkeys) following subcutaneous injection revealed dose-dependent exposure of this compound nih.gov. Peak exposure typically occurred approximately one hour post-injection nih.gov. At a dose of 15 mg/kg, circulating levels of this compound were maintained above 800 nM (196 ng/mL) over a 24-hour sampling period, which is considerably higher than the 1 to 10 nanomolar EC90 concentrations required to stimulate G-CSF release in monocytic cells like THP-1 nih.gov.

Table 1: In Vitro Potency of this compound and Pam2CSK4 on G-CSF Release

CompoundCell TypeMean EC50 (nM)
This compoundPMA-differentiated THP-10.08 nih.gov
Pam2CSK4PMA-differentiated THP-10.002 nih.gov
This compoundHUVECs2000 (2 µM) nih.gov

This compound is characterized as a small synthetic monoacylated lipopeptide nih.gov. This contrasts with Pam2CSK4, which is a synthetic diacylated lipopeptide and a bilipid acylated hexapeptide with a larger molecular weight nih.govinvivogen.cominvivogen.com. Pam2CSK4 mimics the acylated amino terminus of bacterial lipoproteins and is specifically recognized by the TLR2/TLR6 heterodimer nih.govinvivogen.cominvivogen.com. The structural recognition by the TLR2/TLR6 heterodimer involves the binding of lipopeptides with two fatty acids (diacylated) invivogen.cominvivogen.com. Efforts in the development of this compound focused on creating lipopeptide truncates that were more "drug-like" and had a reduced molecular weight, while still maintaining potent G-CSF release activity nih.gov. The crystal structure of the TLR2/6–Pam2CSK4 complex has been elucidated, providing insights into how such diacylated lipopeptides interact with this receptor heterodimer veganscience.netucl.ac.uk. This compound, as a monoacylated analog, represents a design modification aimed at improving physicochemical properties while retaining the essential TLR2/6 agonistic activity nih.gov.

Intracellular Signaling Cascades Modulated by this compound

Upon binding to the TLR2/TLR6 heterodimer, this compound initiates a series of intracellular signaling events that culminate in specific cellular responses, particularly in innate immune cells nih.govnih.govnih.govnih.govguidetopharmacology.orguni.lumedkoo.com.

The recognition of diacylated lipoproteins like Pam2CSK4 (and by extension, its analog this compound) by the TLR2/TLR6 heterodimer at the cell surface triggers a MyD88-dependent signaling cascade invivogen.com. MyD88 (Myeloid differentiation primary response 88) is a crucial adaptor protein common to most Toll-like receptor signaling pathways, with the notable exception of TLR3 researchgate.netresearchgate.netfrontiersin.orgnih.gov.

Once the ligand binds to the TLR2/TLR6 complex, the cytoplasmic domains of these receptors cooperate to induce the signaling cascade invivogen.com. This MyD88-dependent activation leads to the phosphorylation of IL-1R-associated kinases (IRAKs), which then interact with TNF receptor-associated factor 6 (TRAF6) researchgate.net. This interaction subsequently results in the downstream activation of the TAK1 (transforming growth factor β–activated kinase 1)/TAB (TAK1-binding protein) complex researchgate.net. The ultimate outcome of this MyD88-dependent pathway activation is the induction of pro-inflammatory transcription factors, primarily NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and AP-1 (activator protein 1), which drive the expression of various cytokines and chemokines invivogen.comfrontiersin.org.

Exposure to this compound elicits distinct cellular responses in various innate immune cell types. In vitro, this compound stimulates the release of G-CSF in activated THP-1 cells, peripheral blood mononuclear cells (PBMCs), and human umbilical vein endothelial cells (HUVECs) nih.govnih.govmedkoo.comashpublications.org. Notably, cells of mononuclear and monocytic lineage, such as activated THP-1 cells and PBMCs, secreted significantly more G-CSF in response to TLR2 activation by this compound compared to vascular endothelial cells (HUVECs) nih.gov. Undifferentiated THP-1 cells did not respond to the TLR2 agonist nih.gov.

Beyond G-CSF, this compound also stimulates the release of interleukin-6 (IL-6) and monocyte chemoattractant protein 1 (MCP-1) nih.govnih.gov. However, it demonstrates a selective cytokine-stimulation profile, as it does not induce the release of IL-1β or tumor necrosis factor α (TNF-α) nih.govnih.govashpublications.org.

In in vivo studies conducted in cynomolgus monkeys (Macaca fascicularis), subcutaneous administration of this compound resulted in a systemic elevation of G-CSF and IL-6 nih.govnih.govashpublications.org. Repeated daily injections of this compound in healthy monkeys led to an increase in circulating neutrophil numbers above the normal range over a one-week treatment period nih.govnih.gov. More significantly, in monkeys undergoing chemotherapy treatment (cyclophosphamide), repeated daily injections of this compound over a two-week period successfully restored neutrophil loss nih.govnih.govashpublications.org. These findings demonstrate that TLR2 agonism by this compound can drive both G-CSF induction and subsequent neutrophil elevation in vivo nih.govnih.govashpublications.org.

Table 2: Cytokine and Chemokine Release Profile Induced by this compound In Vivo

Cytokine/ChemokineEffect of this compound (in Macaca fascicularis)
G-CSFSystemic elevation nih.govnih.govashpublications.org
IL-6Systemic elevation nih.govnih.govashpublications.org
MCP-1Stimulated release nih.gov
IL-1βNo effect nih.govnih.govashpublications.org
TNF-αNo effect nih.govnih.govashpublications.org

Impact on Cytokine and Chemokine Secretion Profiles (e.g., G-CSF, IL-6, MCP-1)

This compound is a potent stimulator of various cytokine and chemokine releases. It has been shown to stimulate the release of granulocyte colony-stimulating factor (G-CSF), interleukin-6 (IL-6), and monocyte chemoattractant protein 1 (MCP-1) medkoo.com. This induction of G-CSF was observed in several in vitro models, including activated THP-1 cells, peripheral blood mononuclear cells, and human umbilical vein endothelial cells medkoo.com.

In vivo studies in cynomolgus monkeys (Macaca fascicularis) further demonstrated the systemic elevation of these cytokines and chemokines. A single subcutaneous dose of this compound led to increased serum levels of G-CSF, MCP-1, and IL-6 medkoo.comslideplayer.com. Notably, this compound exhibited a selective cytokine-stimulation profile, as it did not induce changes in the levels of tumor necrosis factor-alpha (TNF-α) or interleukin-1 beta (IL-1β) in these primates medkoo.com. The levels of induction for G-CSF, MCP-1, and IL-6 by this compound were comparable to those induced by Pam2CSK4, another known TLR2 agonist medkoo.comslideplayer.com.

Table 1: Acute Cytokine and Chemokine Levels in M. fascicularis Following this compound Administration (15 mg/kg, subcutaneous) slideplayer.com

Cytokine/Chemokine6 Hours Post-Injection (ng/mL)24 Hours Post-Injection (ng/mL)
G-CSF~4.2Data not specified
MCP-1Data not specified~1.5
IL-6~0.5Data not specified

Note: Values are approximate based on graphical representation in the source and reflect peak or sustained levels at the indicated time points.

Alterations in Cellular Phenotypes and Functional Outputs (e.g., neutrophil production)

A significant functional output of this compound's activity is its impact on neutrophil production and circulating neutrophil counts. This compound has been shown to increase neutrophil numbers in a primate model of neutropenia medkoo.com. In healthy cynomolgus monkeys, repeated daily injections of this compound over a one-week period resulted in elevated circulating neutrophil levels, surpassing the normal range medkoo.com.

Crucially, in monkeys undergoing chemotherapy treatment with cyclophosphamide, which typically induces neutropenia, repeated daily injections of this compound for two weeks successfully restored neutrophil loss medkoo.com. While G-CSF release is a primary mechanism for stimulating neutrophil production, the sustained elevation of neutrophils observed with this compound may also be partly attributed to the increased levels of IL-6 and MCP-1, both of which are associated with enhanced neutrophil levels medkoo.com.

Table 2: Acute Neutrophil Counts in M. fascicularis Following this compound Administration (15 mg/kg, subcutaneous) slideplayer.com

Parameter6 Hours Post-Injection (x 10^9 cells/L)24 Hours Post-Injection (x 10^9 cells/L)
Absolute Neutrophil Count~12.1Data not specified

Note: Values are approximate based on graphical representation in the source and reflect peak or sustained levels at the indicated time points.

Specificity and Off-Target Engagement Investigations for this compound

Understanding the specificity and potential off-target interactions of a compound is crucial for characterizing its pharmacological profile.

Profiling of this compound Across TLR Subtypes and Other Pattern Recognition Receptors

This compound has been identified as a novel agonist specifically targeting Toll-like receptor 2 (TLR2) medkoo.com. Its mechanism of action involves stimulating TLR2 receptor signaling, primarily through the TLR2/6 heterodimer medkoo.com. Toll-like receptors are a key family of pattern recognition receptors (PRRs) that play a vital role in innate immunity by recognizing pathogen-associated molecular patterns (PAMPs). Cell surface TLRs, including TLR1, TLR2, TLR4, TLR5, TLR6, and TLR10, are known to recognize microbial membrane components. TLR2, in particular, can form heterodimers with either TLR1 (recognizing triacyl lipopeptides) or TLR6 (recognizing diacyl lipopeptides) to initiate immune responses. The characterization of this compound as a TLR2/6 heterodimer activator highlights its specific engagement within the TLR family medkoo.com.

Chemoproteomics and Activity-Based Profiling of this compound in Complex Biological Systems

Chemoproteomics and activity-based protein profiling (ABPP) are advanced chemoproteomic technologies that utilize small chemical probes to directly investigate protein function within complex proteomes. These techniques are valuable for identifying protein targets, analyzing protein functional states in intricate biological systems (including intact cells and animal models), and determining the global selectivity profiles of compounds. While these methodologies offer comprehensive insights into compound-target engagement and selectivity, specific detailed research findings on the chemoproteomics or activity-based profiling of this compound in complex biological systems were not identified in the provided search results.

Preclinical Mechanistic Efficacy Studies of Gsk3277329 in Advanced Biological Models

In Vivo Non-Human Animal Models for Pathway Validation and Efficacy Dissection

Pharmacodynamic Biomarker Discovery and Validation in Preclinical Models Treated with GSK3277329 (e.g., G-CSF, IL-6 levels)

Preclinical investigations into this compound have identified granulocyte colony-stimulating factor (G-CSF) and interleukin-6 (IL-6) as crucial pharmacodynamic biomarkers reflecting its biological activity. In in vitro studies, this compound stimulated the release of G-CSF from activated THP-1 cells, peripheral blood mononuclear cells (PBMCs), and human umbilical vein endothelial cells (HUVECs). nih.govashpublications.orgashpublications.org

Further validation in in vivo preclinical models, specifically in cynomolgus monkeys (Macaca fascicularis), demonstrated that subcutaneous administration of this compound resulted in a systemic elevation of both G-CSF and IL-6. nih.govashpublications.orgashpublications.org Notably, this compound exhibited a selective cytokine-stimulation profile, as it did not induce the release of other pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) or tumor necrosis factor alpha (TNF-α). nih.govashpublications.orgashpublications.org

A direct correlation was observed between circulating G-CSF levels and neutrophil numbers in these models, indicating that G-CSF induction is a significant contributor to the compound's effect on neutrophil restoration. ashpublications.org Beyond G-CSF, this compound also led to increased levels of monocyte chemoattractant protein 1 (MCP-1) in vivo, a cytokine also associated with elevated neutrophil counts. ashpublications.org Interestingly, while the G-CSF levels induced by this compound were quantitatively less than those achieved with exogenous G-CSF for similar neutrophil production, this compound treatment resulted in sustained neutrophil elevation for several days beyond the cessation of treatment. ashpublications.org This suggests that other mechanisms, potentially involving IL-6 and MCP-1, or yet-to-be-identified pathways, contribute to the prolonged neutrophil response. ashpublications.org

Table 1: Effect of this compound on Key Pharmacodynamic Biomarkers

BiomarkerEffect of this compound (Preclinical Models)Notes
G-CSFSystemic elevation in cynomolgus monkeys; stimulated release in THP-1 cells, PBMCs, HUVECs. nih.govashpublications.orgashpublications.orgCorrelated with neutrophil increase; sustained effect. ashpublications.org
IL-6Systemic elevation in cynomolgus monkeys. nih.govashpublications.orgashpublications.orgAssociated with increased neutrophil levels. ashpublications.org
IL-1βNo induction. nih.govashpublications.orgashpublications.orgSelective cytokine profile. nih.govashpublications.orgashpublications.org
TNF-αNo induction. nih.govashpublications.orgashpublications.orgSelective cytokine profile. nih.govashpublications.orgashpublications.org
MCP-1Increased levels in vivo. ashpublications.orgAssociated with increased neutrophil levels. ashpublications.org

Mechanistic Basis of Observed Biological Effects in Specific Preclinical Contexts

This compound's biological effects are rooted in its specific interaction with Toll-like receptor 2, a critical component of the innate immune system.

This compound in Models of Innate Immune Activation: Unraveling the Underlying Mechanisms

This compound functions as a synthetic lipopeptide that specifically activates Toll-like receptor 2 (TLR2) signaling, primarily through its heterodimerization with TLR6 (TLR2/6). nih.govashpublications.orgashpublications.orgnih.govfrontiersin.orgfrontiersin.orgresearchgate.net TLRs are a family of pattern recognition receptors (PRRs) that play a fundamental role in initiating innate immune responses by recognizing conserved microbial components known as pathogen-associated molecular patterns (PAMPs). ashpublications.orgnih.govfrontiersin.orgfrontiersin.orgresearchgate.netfrontiersin.orgbjid.org.broncotarget.com

Upon ligand stimulation, TLR2 heterodimers typically initiate a MyD88-dependent intracellular signaling pathway. frontiersin.orgfrontiersin.orgfrontiersin.orgnih.gov This cascade culminates in the nuclear translocation of nuclear factor-kappa B (NF-κB), which in turn modulates gene transcription, leading to the production of various inflammatory cytokines. frontiersin.orgfrontiersin.orgfrontiersin.orgnih.gov The observed induction of G-CSF and IL-6 by this compound is a direct manifestation of this TLR2-mediated innate immune activation. nih.govashpublications.orgashpublications.org

Beyond cytokine production, TLR2 agonists are known to augment various cellular functions critical for host defense, including enhanced cell recruitment, improved antimicrobial effector functions such as phagocytosis and respiratory burst, and the production of a broad spectrum of pro-inflammatory cytokines and chemokines. nih.govfrontiersin.org While TLR2 stimulation can predominantly drive T helper 1 (Th1) immune responses, it also possesses the capacity to promote a Th2-favored cytokine pattern, indicating a multifaceted influence on immune polarization. nih.gov

Investigating this compound's Role in Neutrophil Production and Mobilization Using Preclinical Models

A significant preclinical finding concerning this compound is its ability to influence neutrophil production and mobilization. In studies conducted with healthy cynomolgus monkeys, daily injections of this compound for one week led to an increase in circulating neutrophils, raising their numbers above the normal physiological range. nih.govashpublications.org

More critically, this compound demonstrated its therapeutic potential in models of chemotherapy-induced neutropenia. Repeated daily injections of the compound over a two-week period effectively restored the neutrophil loss observed in monkeys treated with cyclophosphamide, a common chemotherapeutic agent. nih.govashpublications.orgnih.govfrontiersin.org This restoration of neutrophil counts is largely attributed to the compound's ability to induce G-CSF, as evidenced by the strong correlation between circulating G-CSF levels and neutrophil numbers. ashpublications.org

The mechanism involves this compound stimulating G-CSF release from monocytic and endothelial cells, which are key cellular sources of this hematopoietic growth factor. ashpublications.org The importance of TLR2 agonism in boosting neutrophil counts is further supported by studies with other TLR2 agonists, which have also been shown to increase neutrophil numbers and enhance survival in various infection models. ashpublications.org Neutrophils are indispensable "first responders" of the immune system, and their efficient production in the bone marrow and subsequent mobilization into the bloodstream are tightly regulated processes vital for effective host defense against pathogens. nih.govscienceopen.com TLR agonists, including those targeting TLR2, exert diverse effects on human neutrophils, encompassing increased interleukin-8 (IL-8) production, upregulation of CD11b, downregulation of L-selectin, delayed apoptosis, enhanced phagocytic activity, and augmented N-formyl-methionyl-leucyl-phenylalanine (FMLP)-induced superoxide (B77818) release. nih.gov Furthermore, TLR2, in conjunction with TLR9, contributes to the production of neutrophil chemokines, such as CXCL1 and CXCL2, which are crucial for neutrophil recruitment to sites of inflammation or infection. scienceopen.complos.org

Table 2: Impact of this compound on Neutrophil Parameters in Preclinical Models

ParameterEffect of this compound (Cynomolgus Monkeys)Notes
Circulating NeutrophilsIncreased above normal range in healthy monkeys. nih.govashpublications.orgRestored in chemotherapy-induced neutropenia. nih.govashpublications.orgnih.govfrontiersin.org
G-CSF InductionStimulated release from monocytic and endothelial cells. ashpublications.orgPrimary driver of neutrophil elevation. ashpublications.org
Neutrophil MobilizationEnhanced. nih.govashpublications.orgashpublications.orgContributes to sustained neutrophil levels. ashpublications.org

Elucidation of Synergistic or Distinct Contributions of Cytokines to this compound's Effects

The cytokine profile induced by this compound highlights distinct rather than broadly synergistic contributions from various cytokines. This compound selectively elevated G-CSF and IL-6 levels in vivo, without inducing IL-1β or TNF-α. nih.govashpublications.orgashpublications.org This selective induction suggests that this compound's effects are not mediated by a general, widespread pro-inflammatory cytokine storm, but rather by a targeted modulation of specific cytokines.

While G-CSF is a primary driver of neutrophil elevation, the observation that this compound induced sustained neutrophil levels for several days post-treatment, despite producing less G-CSF than exogenous administration, suggests that other cytokines play complementary roles. ashpublications.org Specifically, the concurrent increase in IL-6 and MCP-1 levels, both known to be associated with increased neutrophil counts, implies that these cytokines contribute distinctly to the prolonged neutrophil response, either independently or in concert with G-CSF. ashpublications.org

Further evidence of distinct cytokine contributions comes from studies on other TLR2 agonists. For example, macrophage-activating lipopeptide-2 (MALP-2), a TLR2/6 agonist, induces a range of pro-inflammatory cytokines including IL-6, TNF-α, and chemokines like MCP-1 and macrophage inflammatory proteins (MIPs). frontiersin.orgfrontiersin.org Another TLR2 agonist, Pam3CSK4, was shown to enhance TNF-α and IL-6 production in dogs, and in combination with Leishmania infantum antigen, exhibited a synergistic pro-inflammatory effect on TNF-α in certain dog breeds. nih.gov This indicates that while TLR2 agonism can lead to synergistic effects with co-stimuli, this compound itself demonstrates a more focused cytokine induction profile.

A study investigating SARS-CoV-2 infection further underscored the distinct contributions of TLRs to cytokine production, revealing that while TLR7 was critical for general inflammatory signals, the reduction of IL-6 was solely dependent on the TLR2 pathway, whereas TLR7-MyD88 was responsible for other inflammatory cytokines. embopress.org This provides a clear example of TLR2's distinct role in mediating IL-6 production.

Table 3: Cytokine Contributions to this compound's Effects

CytokineContribution/Role in this compound's EffectsNotes
G-CSFPrimary driver of neutrophil elevation and restoration. ashpublications.orgSustained effects suggest additional factors. ashpublications.org
IL-6Contributes to increased neutrophil levels; distinct induction by TLR2. ashpublications.orgembopress.orgPart of a selective cytokine profile. nih.govashpublications.orgashpublications.org
MCP-1Associated with increased neutrophil levels; induced in vivo. ashpublications.orgMay contribute to sustained neutrophil response. ashpublications.org
IL-1βNot induced by this compound. nih.govashpublications.orgashpublications.orgIndicates selective cytokine profile. nih.govashpublications.orgashpublications.org
TNF-αNot induced by this compound. nih.govashpublications.orgashpublications.orgIndicates selective cytokine profile. nih.govashpublications.orgashpublications.org

Preclinical Pharmacokinetic and Pharmacodynamic Pk/pd Correlation for Mechanistic Understanding of Gsk3277329

In Vitro Metabolic Stability and Metabolite Identification in Relevant Preclinical Systems

In vitro metabolic stability assays are fundamental in drug discovery to predict a compound's in vivo behavior and understand its susceptibility to biotransformation. These studies typically involve incubating the drug candidate with liver microsomes or hepatocytes from various species and monitoring its degradation over time. nih.govcharnwooddiscovery.com While general methodologies for assessing metabolic stability and identifying metabolites are well-established, specific detailed data regarding the in vitro enzymatic degradation profiles and identified metabolites of GSK3277329 were not explicitly detailed in the available literature.

Enzymatic Degradation Profiles of this compound

Enzymatic degradation profiles are typically assessed by incubating a compound with liver microsomes or hepatocytes, which contain a comprehensive array of drug-metabolizing enzymes, including cytochrome P450s (CYPs) and phase II enzymes. nih.govnih.govmdpi.com The rate of compound depletion is monitored, and parameters such as half-life (t½) and intrinsic clearance (CLint) are calculated to determine metabolic stability. nih.govcharnwooddiscovery.comresearchgate.net A higher half-life indicates greater metabolic stability. nih.gov Although the importance of such studies is recognized for predicting in vivo pharmacokinetics, specific quantitative data on the in vitro enzymatic degradation of this compound in relevant preclinical systems were not found in the reviewed sources.

Identification of Stable Metabolites and Their Biological Activity for Mechanistic Insights

Metabolite identification (MetID) is a critical step in understanding the biotransformation of a compound, identifying sources of metabolic instability, and assessing the potential for active or toxic metabolites. wishartlab.com Techniques such as high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS/MS) are commonly employed to identify and characterize metabolites. nih.govembopress.orgnih.govhmdb.ca This process can reveal phase I (e.g., oxidation, reduction, hydrolysis) and phase II (e.g., glucuronidation, sulfation) biotransformation reactions. hmdb.ca However, specific information regarding the identification of stable metabolites of this compound and their corresponding biological activity for mechanistic insights was not available in the consulted literature.

Pharmacokinetic Profiles in Preclinical Species Relevant to Mechanistic Inquiry

Preclinical pharmacokinetic evaluation provides crucial insights into how a compound is absorbed, distributed, metabolized, and eliminated (ADME) in a living system. nih.gov For this compound, significant pharmacokinetic data has been reported in Macaca fascicularis (cynomolgus monkeys), a relevant preclinical species for mechanistic inquiry into its immunomodulatory effects. bidepharm.com

Absorption and Distribution Characteristics in Preclinical Animal Models

Pharmacokinetic evaluation of this compound in Macaca fascicularis after subcutaneous injection demonstrated a dose-dependent exposure. bidepharm.com Peak plasma exposure was observed approximately 1 hour post-injection. bidepharm.com At a dose of 15 mg/kg, circulating levels of this compound were sustained above 800 nM (196 ng/mL) over a 24-hour sampling period. bidepharm.com This sustained exposure is particularly relevant given the compound's pharmacodynamic activity. bidepharm.com

Table 1: Pharmacokinetic Profile of this compound in Macaca fascicularis (Subcutaneous Injection) bidepharm.com

Dose (mg/kg)Peak Exposure Time (approx. hours)Circulating Levels at 15 mg/kg (24 hours)
0.2, 1, 15~1>800 nM (196 ng/mL)

Elimination Pathways and Excretion Mechanisms in Experimental Systems

While the pharmacokinetic profile in Macaca fascicularis indicated sustained circulating levels of this compound over 24 hours, detailed information specifically outlining the elimination pathways and excretion mechanisms (e.g., primary routes of excretion such as renal or biliary, and the enzymes involved in its metabolism) for this compound in experimental systems was not explicitly provided in the available search results. General principles of drug elimination involve metabolism, primarily in the liver, followed by excretion via urine or feces.

Correlation of this compound Exposure with Preclinical Pharmacodynamic Readouts and Target Engagement

A strong correlation was observed between this compound exposure and its pharmacodynamic effects in preclinical models, particularly in Macaca fascicularis. bidepharm.com The sustained circulating levels of this compound achieved in vivo were directly linked to its ability to engage its target and elicit a biological response. bidepharm.comnih.govresearchgate.net

The circulating plasma levels of this compound at 15 mg/kg, which were maintained above 800 nM, were significantly higher than the concentrations required to stimulate G-CSF release in monocytic cells (THP-1), where the mean EC90 values ranged from 1 to 10 nanomolar. bidepharm.com This demonstrates that the achieved in vivo exposure was well within the range necessary for robust target engagement and pharmacodynamic activity. bidepharm.com

Furthermore, the in vivo studies in monkeys provided compelling evidence of PK/PD correlation. Repeated daily subcutaneous injections of this compound in healthy monkeys led to an increase in circulating neutrophils above the normal physiological range over a one-week treatment period. bidepharm.com More critically, in a model of chemotherapy-induced neutropenia, daily injections of this compound over a two-week period effectively restored neutrophil counts in monkeys treated with cyclophosphamide. bidepharm.com These findings provide preclinical in vivo proof-of-concept that TLR2 agonism by this compound can effectively induce G-CSF and subsequently elevate neutrophil levels, thereby reversing chemotherapy-induced neutropenia. bidepharm.comevotec.com This direct correlation between drug exposure and the desired biological effect underscores the mechanistic understanding of this compound's action as a TLR2 agonist. bidepharm.com

Table 2: Correlation of this compound Exposure and Pharmacodynamic Readouts bidepharm.com

Preclinical ModelThis compound Exposure / TreatmentPharmacodynamic ReadoutOutcome
Macaca fascicularis (in vitro, THP-1 cells)EC90 for G-CSF release: 1-10 nMG-CSF releaseMean EC50: 0.08 nM, indicating high potency. bidepharm.com
Macaca fascicularis (in vivo)Circulating levels at 15 mg/kg: >800 nMG-CSF release stimulationLevels well above EC90 for G-CSF release. bidepharm.com
Healthy Macaca fascicularisRepeated daily injections (1 week)Circulating neutrophilsRaised above normal range. bidepharm.com
Chemotherapy-induced neutropenia model (Macaca fascicularis)Repeated daily injections (2 weeks)Neutrophil lossRestored neutrophil counts. bidepharm.com

Structure Activity Relationship Sar and Chemical Biology of Gsk3277329 Derivatives

Rational Design and Synthetic Routes for GSK3277329 Scaffolds

The design and synthesis of this compound were rooted in efforts to create a more "drug-like" molecule that retained the potent immunostimulatory properties of natural TLR2 agonists.

Design Strategy Based on Mimicry of Natural Ligands (e.g., Pam2CSK4)

This compound was discovered through a substrate-based drug design strategy, utilizing Pam2CSK4 (S-[2,3-bis(palmitoyloxy)-(2RS)-propyl]-R-cysteinyl-S-seryl-S-lysyl-S-lysyl-S-lysyl-S-lysine) as a foundational starting point chem960.comfrontiersin.orgnih.gov. Pam2CSK4 is a well-characterized synthetic lipopeptide that effectively mimics bacterial lipoproteins, which are known to activate TLR2 receptor signaling, particularly through the TLR2/6 heterodimer chem960.comfrontiersin.org. This compound represents a truncated analog of Pam2CSK4, designed to retain key agonistic activity while potentially improving drug-like properties chem960.comnih.gov.

Synthetic Feasibility and Chemical Accessibility of this compound Analogs

While specific detailed synthetic routes for this compound itself were indicated to be the subject of future disclosures chem960.com, the broader class of TLR2-agonistic lipopeptides, including Pam2Cys analogs, has demonstrated synthetic feasibility. For instance, new palmitoylated derivatives of thioglycolic acids (PTGAs), which interact with the TLR2/TLR6 heterodimer binding site, have been synthesized via a three-step route involving N-palmitoylation, Claisen–Schmidt condensation, and thia-Michael addition nih.gov. Although the synthesis of some Pam2Cys analogs can be expensive, novel and more inexpensive synthesis strategies for N-acetylated Pam2Cys analogs have been developed, maintaining high potency nih.govglixxlabs.comresearchgate.netciteab.com. This suggests that the chemical accessibility of various this compound-related scaffolds and analogs is achievable, albeit with varying complexities and costs depending on the specific structural modifications.

Systematic Exploration of SAR for Modulating Target Binding and Selectivity

Extensive structure-activity relationship (SAR) studies have been conducted on monoacyl lipopeptide derivatives, a class to which this compound belongs, to elucidate the molecular features critical for TLR2 binding and selective activation.

Contribution of Specific Moieties to Potency and Specificity of this compound Analogs

SAR studies on human TLR2-specific monoacyl lipopeptides have revealed several crucial structural requirements for optimal potency and specificity. The optimal acyl chain length for agonistic activity is C16 nih.gov. Aryl substituents are generally not tolerated in these compounds nih.gov. The correct spatial arrangement and spacing between the ester-linked palmitate and the thioether moiety are crucial for activity; for example, replacing an ethyl chain with a propyl chain in certain analogs can lead to a loss of activity ctdbase.org.

Furthermore, modifications at the N-terminal of the cysteine residue have a significant impact on activity. Short-chain N-acyl analogues have shown high activity, with a clear dependence on chain length. Notably, a cysteine N-acetyl analogue has demonstrated the highest potency within this series, exhibiting an EC50 of 1 nM and displaying human TLR2-specific agonistic properties nih.gov.

In terms of direct comparison, this compound itself, a monoacylated lipopeptide, stimulated G-CSF release in PMA-differentiated THP-1 cells with a mean EC50 value of 0.08 nM, which is slightly less potent than Pam2CSK4 (mean EC50 of 0.002 nM in THP-1 cells). However, this compound's potency on human umbilical vein endothelial cells (HUVECs) was significantly reduced, with an EC50 value of 2 µM. This indicates a differential cellular response profile for this compound compared to Pam2CSK4.

Table 1: Comparative Potency of TLR2 Agonists in Human Cell Lines

CompoundCell Type (PMA-differentiated)Mean EC50 (nM)
Pam2CSK4THP-10.002
This compoundTHP-10.08
Pam2CSK4HUVECs0.04 chem960.com
This compoundHUVECs2000 (2 µM)
N-acetyl Cysteine AnalogHuman TLR2-specific1 nih.gov

Exploration of Bioisosteric Replacements in the this compound Core and Their Mechanistic Impact

Bioisosteric replacement is a fundamental strategy in medicinal chemistry aimed at modifying a lead compound's physicochemical properties, such as size, shape, electronic distribution, polarity, lipophilicity, and pKa, while retaining or improving its biological activity and selectivity nih.gov. This approach can also be used to attenuate toxicity, modify activity, or alter pharmacokinetic profiles nih.gov.

While the general principles of bioisosterism are widely applied in drug design to optimize compounds, specific detailed studies on bioisosteric replacements directly within the this compound core or their precise mechanistic impact on its TLR2 agonism are not explicitly detailed in the provided sources. However, the broader SAR studies on monoacyl lipopeptides, from which this compound was derived, implicitly involve the exploration of structural variations that could be considered bioisosteric in nature, such as changes in acyl chain length or N-terminal acylation nih.govctdbase.org. These modifications, though not always explicitly termed "bioisosteric replacements" in the provided context, serve the same purpose of modulating potency and specificity.

Translational Implications and Future Academic Research Avenues for Gsk3277329 Preclinical Focus

Hypothesized Contributions of GSK3277329's Mechanism to Therapeutic Strategies in Immunocompromised States

The mechanism of action of this compound, involving TLR2 agonism, leads to the induction of G-CSF and IL-6 from various immune cells, including activated THP-1 cells, peripheral blood mononuclear cells, and human umbilical vein endothelial cells. nih.gov This stimulation of G-CSF, a cytokine known to promote neutrophil production, forms the basis of its hypothesized therapeutic utility in immunocompromised states. nih.gov

Preclinical in vivo proof-of-concept studies in cynomolgus monkeys (Macaca fascicularis) have demonstrated the ability of this compound to elevate systemic G-CSF and IL-6 levels. nih.gov Furthermore, repeated daily subcutaneous injections of this compound in healthy monkeys resulted in circulating neutrophil counts above the normal range over a one-week period. nih.gov More significantly, in a model of chemotherapy-induced neutropenia, daily administration of this compound over two weeks successfully restored neutrophil counts in monkeys treated with cyclophosphamide. nih.gov These findings suggest that TLR2 agonism, via compounds like this compound, could represent a therapeutic strategy for conditions such as chemotherapy-induced neutropenia, offering a potential alternative or adjunct to traditional G-CSF treatments. nih.gov

Preclinical Data on Neutrophil Elevation by this compound in Cynomolgus Monkeys nih.gov

Study ArmEffect on Circulating Neutrophils (Preclinical)Duration of Treatment
Healthy MonkeysRaised above normal range1 week
Chemotherapy-Treated MonkeysRestored neutrophil loss2 weeks

Potential for this compound as a Mechanistic Tool in Basic Immunology Research

Given its specific activation of TLR2 and the subsequent selective induction of G-CSF and IL-6, this compound holds significant potential as a mechanistic tool in basic immunology research. Its ability to mimic bacterial lipoproteins through TLR2/6 heterodimer activation provides a defined pharmacological probe for investigating the intricacies of innate immune responses. nih.gov Researchers could utilize this compound to:

Elucidate TLR2 Signaling Pathways : Study the downstream signaling cascades initiated by TLR2 engagement in various cell types and the specific molecular events leading to G-CSF and IL-6 production. nih.gov

Investigate G-CSF and IL-6 Biology : Explore the precise roles of G-CSF and IL-6 in neutrophil mobilization, differentiation, and function, as well as their interplay in immune regulation, without the confounding effects of other inflammatory cytokines like IL-1β or TNFα. nih.gov

Analyze Cell-Specific Responses : Characterize the differential responses of macrophages, monocytes, and endothelial cells to TLR2 agonism and the subsequent cytokine release. nih.gov This could help to understand the specific contributions of these cell types to innate immunity and hematopoiesis.

Identification of Novel Biological Pathways or Cell Types Influenced by this compound Beyond Known Cytokine Production

Current preclinical data on this compound primarily highlight its role as a TLR2 agonist that selectively stimulates G-CSF and IL-6 production from macrophages, monocytes, and endothelial cells, while not inducing IL-1β or TNFα. nih.gov Detailed research findings on its influence on novel biological pathways or other specific immune cell types beyond these established effects are not extensively reported in the available literature. Further preclinical investigations could explore:

Impact on Adaptive Immunity : While its primary effects are on innate immunity, future research could investigate whether prolonged or repeated exposure to this compound, through its G-CSF and IL-6 induction, indirectly modulates adaptive immune responses, such as T cell or B cell activation and differentiation.

Effects on Hematopoietic Stem and Progenitor Cells : Given its role in neutrophil production, a deeper understanding of this compound's direct or indirect effects on hematopoietic stem and progenitor cells in the bone marrow could reveal additional pathways influenced by its mechanism.

Tissue-Specific Immunomodulation : Exploring the compound's effects in different tissue microenvironments beyond systemic circulation could uncover tissue-specific immunomodulatory roles or interactions with resident immune cell populations.

Strategic Considerations for Further Preclinical Research Trajectories of this compound

Strategic considerations for the future preclinical research trajectory of this compound should aim to build upon its demonstrated efficacy in neutropenia models and further characterize its immunomodulatory profile. Key areas include:

Comprehensive Immunophenotyping : Beyond G-CSF and IL-6, a more exhaustive analysis of the cytokine and chemokine profiles induced by this compound across various in vitro and in vivo models is warranted. This would involve assessing a broader spectrum of immune mediators and their kinetics.

Exploration in Diverse Immunocompromised Models : While chemotherapy-induced neutropenia is a strong indication, evaluating this compound in other models of immunocompromised states, such as radiation-induced myelosuppression, infectious disease susceptibility in neutropenic settings, or other forms of bone marrow suppression, could broaden its potential therapeutic applications.

Combination Therapies : Investigating the synergistic or additive effects of this compound when combined with other immunomodulatory agents or standard-of-care treatments for immunocompromised conditions could reveal enhanced therapeutic benefits or novel treatment paradigms.

Long-Term Immunological Impact : Studies assessing the long-term immunological consequences of TLR2 agonism by this compound are crucial. This includes evaluating potential effects on immune cell homeostasis, the development of immune tolerance, or any subtle shifts in immune cell populations over extended periods.

Optimization of Administration and Formulation : Further preclinical studies could focus on optimizing the route of administration, dosing regimens, and formulation strategies to maximize efficacy and ensure sustained G-CSF and neutrophil responses.

Biomarker Identification : Identifying specific biomarkers that correlate with this compound's activity and therapeutic response would be valuable for guiding future preclinical and potential clinical development.

Advanced Methodological Approaches Employed in Gsk3277329 Research

High-Throughput Screening and Assay Development for GSK3277329 Discovery and Profiling

The discovery of this compound emerged from a substrate-based drug design strategy, utilizing Pam2CSK4 as a synthetic lipopeptide mimic known to activate TLR2 receptor signaling through the TLR2/6 heterodimer. This approach indicates a targeted design rather than a broad high-throughput screening (HTS) campaign for its initial identification. nih.govcriver.com

Assay development for profiling this compound primarily focused on quantifying its capacity to stimulate G-CSF release. These assays were conducted in various cellular models, including activated THP-1 cells, peripheral blood mononuclear cells, and human umbilical vein endothelial cells (HUVECs). nih.gov The potency of this compound in stimulating G-CSF release was determined by measuring half-maximal effective concentration (EC50) values using enzyme-linked immunosorbent assay (ELISA) kits. Data analysis for EC50 values was performed with GraphPad Prism software. nih.gov

Research Findings on this compound Potency: this compound demonstrated varying potencies across different cell types:

Cell TypeMean EC50 Value (G-CSF Release)
PMA-differentiated THP-1 cells0.08 nM
Human Umbilical Vein Endothelial Cells (HUVECs)2 µM

These data indicate that cells of mononuclear and monocytic lineage, such as THP-1 cells, secreted significantly more G-CSF in response to TLR2 activation by this compound compared to vascular endothelial cells. nih.gov

Beyond cellular assays, the plasma levels of this compound in in vivo studies, such as those conducted in Macaca fascicularis (cynomolgus monkeys), were determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This analytical method allowed for the quantification of the compound's systemic exposure and pharmacokinetics. nih.gov

While the broader field of high-throughput screening involves automated testing of large numbers of compounds for specific biological targets, utilizing robotics, liquid handling, and sensitive detectors to accelerate hit identification and lead optimization chemspider.comdomainex.co.ukscdiscoveries.comcorning.comnih.gov, the specific details regarding the application of large-scale HTS for the discovery of this compound itself are not explicitly detailed in the available search results. Instead, the focus is on the compound's targeted design and subsequent profiling using established assays.

Quantitative Proteomics and Interactomics to Map this compound's Cellular Targets and Downstream Effectors

Quantitative proteomics and interactomics are powerful methodologies used to comprehensively analyze protein expression levels, post-translational modifications, and protein-protein interactions within biological systems. These approaches provide deep insights into cellular functional pathways and can reveal how protein conformations and interactions are altered in response to stimuli or disease states. ipbs.frcuhk.edu.cnnih.govnih.govbiorxiv.org While these techniques are instrumental in understanding drug mechanisms and identifying cellular targets ipbs.frcuhk.edu.cnnih.govnih.gov, no direct information was found in the provided search results specifically detailing the application of quantitative proteomics or interactomics to map this compound's cellular targets or downstream effectors.

Live-Cell Imaging and High-Content Analysis for Dynamic Cellular Responses to this compound

Live-cell imaging and high-content analysis (HCA) combine automated microscopy with quantitative image analysis to acquire unbiased multiparametric data at the single-cell level. These methods enable researchers to study dynamic cellular processes, behavior, and function in real-time, observing phenotypic changes such as morphology, cellular localization, and proliferation. HCA is increasingly applied in drug discovery for hit identification, lead optimization, and profiling compounds in complex cellular systems. criver.comptglab.combiorxiv.orgnih.govnih.govthermofisher.com Despite the broad utility of these advanced imaging techniques in drug discovery, no direct information was found in the provided search results specifically detailing the use of live-cell imaging or high-content analysis to investigate dynamic cellular responses to this compound.

Systems Biology and Network Pharmacology Approaches for Comprehensive this compound Profiling

Systems biology and network pharmacology represent interdisciplinary fields that integrate high-throughput data acquisition, computational biology, and pharmacology to understand complex biological systems at a holistic level. These approaches move beyond the "one drug, one target" paradigm to explore multi-target and multi-pathway interactions, providing insights into drug action mechanisms and disease pathogenesis. They are used for target identification, hub gene analysis, pathway mapping, and predicting the in vivo mechanisms of compounds. nih.govresearchgate.netiaees.orgmdpi.comudemy.com However, based on the available search results, no direct information was found indicating that systems biology or network pharmacology approaches have been specifically employed for the comprehensive profiling of this compound.

Comparative Mechanistic Analysis of Gsk3277329 with Other Research Compounds

Distinguishing Features of GSK3277329's Mechanism of Action Versus Other TLR2/6 Agonists (e.g., Pam2CSK4)

This compound is a synthetic, small-molecule, monolipid tetrapeptide designed as a more drug-like analog of the synthetic lipopeptide Pam2CSK4. ashpublications.org Both compounds function as agonists of Toll-like receptor 2 (TLR2), believed to act through the TLR2/6 heterodimer to activate innate immune responses. ashpublications.orgnih.govashpublications.org The primary mechanism involves stimulating the release of Granulocyte colony-stimulating factor (G-CSF) from immune and endothelial cells. ashpublications.orgnih.govashpublications.org

A key distinguishing feature of this compound observed in preclinical primate models is its selective cytokine stimulation profile. When administered to cynomolgus monkeys, this compound led to a systemic increase in G-CSF and interleukin-6 (IL-6). ashpublications.orgnih.gov Crucially, it did not cause a corresponding elevation in pro-inflammatory cytokines such as Interleukin-1β (IL-1β) or tumor necrosis factor α (TNF-α). ashpublications.orgnih.gov This selective action is a notable deviation from the effects of other TLR2 agonists, which have been shown to induce TNF-α in species like dogs and mice. ashpublications.org While the comparator, Pam2CSK4, also induces a robust release of G-CSF, the specific in-vivo cytokine profile of this compound suggests a more targeted immunomodulatory effect. ashpublications.org

In vitro studies have demonstrated that this compound stimulates G-CSF release from various human cell lines, including monocytic THP-1 cells, peripheral blood mononuclear cells, and human umbilical vein endothelial cells (HUVECs). ashpublications.orgashpublications.orgresearchgate.net The potency of this compound was found to be higher in monocytic lineage cells compared to vascular endothelial cells. ashpublications.org

Table 1: Comparative In-Vivo Cytokine Profile in Macaca fascicularis

Cytokine This compound Response General TLR2 Agonist Response (in other species)
G-CSF Systemic Elevation Elevation
IL-6 Systemic Elevation Elevation
TNF-α No significant elevation Elevation reported in mice/dogs

Advantages of this compound in Preclinical Models Compared to Other G-CSF Inducers or Immunomodulators

The principal advantage of this compound demonstrated in preclinical models is its efficacy as a small-molecule G-CSF inducer for reversing chemotherapy-induced neutropenia. ashpublications.orgnih.gov In a key study using cynomolgus monkeys (Macaca fascicularis), repeated daily subcutaneous injections of this compound successfully restored circulating neutrophil levels in animals rendered neutropenic by the chemotherapeutic agent cyclophosphamide. ashpublications.orgashpublications.orgnih.govfrontiersin.orgresearchgate.net Furthermore, in healthy monkeys, the compound was capable of raising neutrophil counts above the normal physiological range. ashpublications.orgashpublications.org

A significant finding from these studies was that the level of endogenous G-CSF induction by this compound required to restore neutrophil counts was considerably lower than the amount of exogenously administered recombinant G-CSF needed to achieve the same therapeutic effect. ashpublications.org This suggests a potentially more efficient or potent mechanism for stimulating neutrophil production.

As an immunomodulator, this compound offers the advantage of being a stable, small molecule. This contrasts with recombinant protein therapeutics like G-CSF (e.g., Neupogen), which require a refrigerated supply chain. ashpublications.orgnih.gov A small-molecule approach could offer a more convenient and cost-effective alternative for managing neutropenia. ashpublications.orgnih.gov The compound's ability to selectively induce G-CSF and IL-6 without broadly elevating pro-inflammatory cytokines like TNF-α in primates is another potential advantage, possibly indicating a more favorable tolerability profile compared to less selective immunomodulators. ashpublications.org

Table 2: Preclinical Advantages of this compound

Feature This compound Recombinant G-CSF
Molecule Type Small-molecule synthetic lipopeptide Recombinant protein
Mechanism Induces endogenous G-CSF production Functions as exogenous G-CSF
Preclinical Efficacy Restored neutrophil counts in chemotherapy-induced neutropenic primates. ashpublications.orgashpublications.org Standard of care for neutropenia
Potency Metric Achieved neutrophil restoration with lower systemic G-CSF levels compared to exogenous administration. ashpublications.org Requires higher systemic levels to achieve effect
Logistical Advantage Potential for no refrigeration requirement, cost-effective. ashpublications.orgnih.gov Requires refrigerated supply chain

| Cytokine Profile | Selective induction of G-CSF and IL-6 in primates. ashpublications.orgnih.gov | Direct action, no induction of other cytokines |

Mechanistic Rationale for Potential Combination Strategies with this compound in Preclinical Settings

The mechanistic rationale for using this compound in combination strategies stems directly from its demonstrated preclinical activity. The primary application is as an adjunctive therapy to mitigate the myelosuppressive side effects of chemotherapy. ashpublications.orgnih.govfrontiersin.org

Neutropenia is a frequent and dose-limiting toxicity of many cytotoxic chemotherapy regimens, increasing the risk of life-threatening infections. ashpublications.orgnih.gov The mechanistic basis for combining this compound with such agents is clear:

Chemotherapy Action: The chemotherapeutic agent (e.g., cyclophosphamide) damages rapidly dividing cells, including hematopoietic stem and progenitor cells in the bone marrow, leading to a drop in neutrophil production. ashpublications.org

This compound Counter-Action: this compound, through TLR2 agonism, stimulates the release of endogenous G-CSF. ashpublications.org

Restoration of Homeostasis: G-CSF is a key cytokine that promotes the proliferation, differentiation, and survival of neutrophil precursors, thereby accelerating the recovery of neutrophil counts. ashpublications.org

By reversing or preventing severe neutropenia, this compound could allow for the administration of more consistent and effective doses of chemotherapy, potentially improving anti-tumor efficacy. This strategy aims to boost the patient's innate immune defenses while they are compromised by cancer treatment. nih.govfrontiersin.org The preclinical proof-of-concept in a primate model of chemotherapy-induced neutropenia provides a strong rationale for further investigation of this combination approach. ashpublications.org

Outstanding Questions and Emerging Directions in Gsk3277329 Academic Research

Translational Challenges for Further Mechanistic Elucidation of GSK3277329 in Complex Biological SystemsNo literature exists that discusses the translational hurdles or challenges in elucidating the mechanism of action of this compound in more complex biological contexts.

Without any primary or secondary research data, it is not possible to generate the requested scientific article while adhering to the instructions for accuracy and strict adherence to the specified compound.

Q & A

Q. What are the established synthetic pathways and characterization methods for GSK3277329?

this compound’s synthesis typically involves multi-step organic reactions, including palladium-catalyzed cross-coupling for core structure assembly. Characterization relies on nuclear magnetic resonance (NMR) for structural elucidation (¹H, ¹³C, 2D-COSY), high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and HPLC for purity assessment (>95%). Researchers should document solvent systems, reaction temperatures, and catalyst loadings to ensure reproducibility .

Q. What in vitro assays are recommended for initial pharmacological profiling of this compound?

Standard assays include:

  • Target binding affinity : Radioligand displacement or surface plasmon resonance (SPR) to determine IC₅₀/Kd values.
  • Functional activity : Cell-based reporter assays (e.g., luciferase for receptor activation/inhibition).
  • Selectivity panels : Kinase profiling or off-target screening using broad-spectrum target libraries. Include negative controls (e.g., vehicle/DMSO) and validate assay conditions using reference compounds .

Q. How should researchers design dose-response studies for this compound in preclinical models?

Use logarithmic dose spacing (e.g., 0.1–100 µM) to capture the full efficacy-toxicity curve. Employ at least n=6 replicates per group to account for biological variability. Statistical analysis should apply nonlinear regression (e.g., four-parameter logistic model) to calculate EC₅₀/ED₅₀ values. Document animal strain, administration route, and pharmacokinetic parameters (Cmax, AUC) .

Advanced Research Questions

Q. How to resolve contradictions between in vitro potency and in vivo efficacy data for this compound?

Discrepancies often arise from bioavailability limitations or metabolite interference. Mitigation strategies:

  • Pharmacokinetic profiling : Measure plasma/tissue concentrations via LC-MS/MS to confirm adequate exposure.
  • Metabolite identification : Use hepatic microsomes or in vivo samples to assess metabolic stability.
  • Tissue permeability : Conduct Caco-2 monolayer assays for blood-brain barrier penetration predictions. Cross-validate findings with orthogonal models (e.g., transgenic animals or patient-derived xenografts) .

Q. What statistical methods are appropriate for analyzing high-dimensional omics data in this compound mechanism-of-action studies?

For transcriptomic/proteomic datasets:

  • Dimensionality reduction : PCA or t-SNE to identify outlier samples.
  • Differential expression : Apply moderated t-tests (e.g., limma package) with Benjamini-Hochberg correction for false discovery rate (FDR <0.05) .
  • Pathway enrichment : Use Gene Ontology (GO) or KEGG with hypergeometric testing. Preprocess raw data with R/Bioconductor or Python (Scanpy) pipelines, ensuring batch-effect correction .

Q. How to optimize experimental design for studying this compound’s synergistic effects with existing therapies?

Apply combination index (CI) analysis via the Chou-Talalay method:

  • Fixed-ratio designs : Test this compound + drug B at IC₅₀-equivalent concentrations.
  • Synergy thresholds : CI <1 (synergy), CI=1 (additivity), CI >1 (antagonism). Validate with isobolograms and mechanistic studies (e.g., Western blotting for pathway crosstalk) .

Data Interpretation and Reproducibility

Q. What criteria should be used to assess the validity of conflicting toxicity reports for this compound?

  • Dose relevance : Compare reported toxic doses to clinically achievable exposures.
  • Model relevance : Evaluate species-specific metabolic differences (e.g., cytochrome P450 isoforms).
  • Endpoint consistency : Ensure toxicity metrics (ALT/AST levels, histopathology) align across studies. Reanalyze raw data using meta-analysis tools (e.g., RevMan) to quantify heterogeneity (I² statistic) .

Q. How to address batch-to-batch variability in this compound’s biological activity?

  • Quality control : Mandate Certificate of Analysis (CoA) for each batch, including NMR purity, endotoxin levels, and solubility profiles.
  • Bioactivity normalization : Use internal standards (e.g., reference inhibitors) in every assay plate.
  • Stability studies : Monitor compound integrity under storage conditions (e.g., -80°C vs. room temperature) via accelerated stability testing .

Methodological Resources

  • Synthetic protocols : Refer to Beilstein Journal of Organic Chemistry guidelines for reproducible reaction documentation .
  • Data reporting : Follow the STARD (for in vivo studies) or MIAME (for microarray data) checklists .
  • Statistical rigor : Implement the FAIR (Findable, Accessible, Interoperable, Reusable) principles for dataset archiving .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.